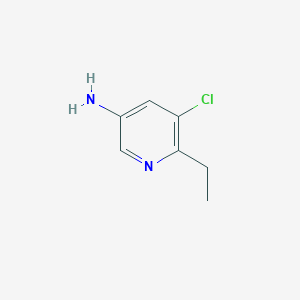

5-Chloro-6-ethylpyridin-3-amine

Description

BenchChem offers high-quality 5-Chloro-6-ethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-ethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

5-chloro-6-ethylpyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |

InChI Key |

HPZQJLAVYITIRE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Privileged Aminopyridine Scaffold in Medicinal Chemistry: Target Engagement, Optimization, and Therapeutic Applications

Executive Summary

The aminopyridine moiety is a cornerstone pharmacophore in modern drug discovery, exhibiting profound utility across diverse therapeutic areas—ranging from neurodegenerative disorders to oncology and neglected tropical diseases. As an exocyclic amine adjoined to a heterocyclic nitrogen ring, the aminopyridine scaffold provides a robust bidentate hydrogen-bonding network, modulates physicochemical properties such as lipophilicity and aqueous solubility, and acts as an intermediate for synthesizing complex aza-heterocycles[1][2]. This technical whitepaper dissects the causal mechanisms underlying the structural optimization of aminopyridines, standardizes self-validating experimental workflows for their biological evaluation, and maps their clinical trajectory.

Pharmacophore Profiling & Structural Logic

The inherent value of the aminopyridine scaffold—particularly 2-aminopyridine and 4-aminopyridine variants—lies in its stereoelectronic versatility. The juxtaposition of a hydrogen-bond donor (exocyclic amine) and an acceptor (pyridine nitrogen) allows these molecules to dock precisely into target binding pockets, most notably the hinge region of kinases[3].

From a physicochemical standpoint, inserting an aminopyridine in place of a standard phenyl or highly lipophilic heterocyclic ring often leads to a marked reduction in

Logic of aminopyridine scaffold optimization to maximize efficacy and mitigate CYP3A4 TDI.

Therapeutic Vectors & Target Engagement

Kinase Inhibition (MAP4K4 & TYK2)

Aminopyridines are exceptionally effective in competitive ATP-site kinase inhibition. In the development of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) inhibitors, 2-aminopyridines establish two crucial points of contact within the kinase hinge region, additionally participating in a unique

Similarly, the 4-aminopyridine benzamide scaffold has been successfully optimized for Tyrosine Kinase 2 (TYK2) inhibition. Initial leads suffered from high clearance and low oral exposure due to first-pass metabolism[4]. Through structure-based design, optimization yielded candidates (e.g., Compound 37) with exceptional Ligand Lipophilicity Efficiency (LLE = 6.3), maintaining high MDCK cell permeability (

Ion Channel Modulation (Nav1.8 & Kv Channels)

Beyond kinases, aminopyridines are well-established ion channel modulators.

-

Kv Channels: 4-Aminopyridine (dalfampridine/AMPYRA) is an FDA-approved voltage-gated potassium channel blocker used to improve walking in adult patients with multiple sclerosis (MS)[5][6]. By blocking K+ channels, the drug prolongs action potential duration in demyelinated axons, increasing presynaptic calcium influx, which subsequently augments neurotransmitter release and improves neuromuscular transmission[7]. The dosing must be tightly controlled (maximum 10 mg twice daily) due to a dose-dependent risk of seizures[6].

-

Nav1.8 Channels: The 2-aminopyridine scaffold has also been optimized to yield potent and isoform-selective inhibitors of the Nav1.8 sodium channel, displaying robust in vivo efficacy in nonhuman primate pain models and possessing excellent pharmacokinetic profiles[8].

Pharmacodynamic pathway of 4-aminopyridine in multiple sclerosis treatment.

Neglected Tropical Diseases (NTDs)

Compounds containing aminopyridine moieties are currently under active investigation for protozoan NTDs (e.g., Trypanosoma cruzi, Leishmania spp.)[2]. The insertion of the scaffold is primarily utilized to decrease lipophilicity and establish new hydrogen-bonding interactions with parasitic targets, improving overall metabolic stability[2].

Quantitative Pharmacology Data

The following table synthesizes the pharmacological attributes of critical aminopyridine derivatives:

| Compound / Scaffold | Primary Target | Therapeutic Indication | Key Physicochemical / Clinical Metric | Reference |

| Dalfampridine (4-AP) | Voltage-gated K+ Channels | Multiple Sclerosis (FDA Approved) | Highly soluble; Dose strictly capped at 10 mg BID to prevent seizures. | [5],[6] |

| MAP4K4 Inhibitor (Cmpd 2) | MAP4K4 Kinase | Inflammation / Cancer | Bidentate hinge binder; TDI of CYP3A4 eliminated via isosteric replacement. | [3] |

| TYK2 Inhibitor (Cmpd 37) | TYK2 / IL-12 Pathway | Autoimmune Disorders | LLE = 6.3; Excellent MDCK permeability ( | [4] |

| Nav1.8 Inhibitors | Nav1.8 Sodium Channel | Pain Management | Isoform selective; high translatability in primate thermode PD assays. | [8] |

Experimental Methodologies & Self-Validating Workflows

To ensure data integrity and reproducibility, the synthesis and biological evaluation of substituted aminopyridines require rigorous, self-validating protocols.

Protocol: Transition-Metal Catalyzed C–N Bond Formation

Objective: Synthesize 5-substituted 2-aminopyridines from halo-precursors.

Causality Rationale: The C-5 position of 2-aminopyridines is highly electron-rich, preventing standard

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask purged with Argon, combine 2-amino-5-iodopyridine (1.0 eq) and the target amine (e.g., morpholine, 1.2 eq)[9].

-

Catalyst Loading: Add

(10 mol%) as the palladium source and BINAP (20 mol%) as the ligand. The 1:2 Pd-to-ligand ratio ensures complete saturation of the metal center, preventing catalyst aggregation and precipitation ("palladium black"). -

Base Addition: Add sodium tert-butoxide (1.5 eq) to deprotonate the coordinated amine.

-

Reaction: Dissolve in anhydrous THF/Toluene and heat to 110 °C under continuous stirring for 12 hours[9].

-

Self-Validation/Workup: Monitor via LC-MS. The disappearance of the starting material mass peak and the appearance of the product mass confirms conversion. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Objective: Rule out mechanism-based toxicity of novel aminopyridine leads.

Causality Rationale: Aminopyridines can be metabolized by CYP450 enzymes into reactive intermediates (e.g., nitroso species) that covalently bind to and irreversibly inhibit the enzyme[3]. Evaluating

Step-by-Step Procedure:

-

Pre-Incubation: Incubate human liver microsomes (HLM) with the aminopyridine candidate (dose-response series) in the presence of NADPH for 0 minutes (Control) and 30 minutes (TDI phase) at 37 °C.

-

Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam).

-

Quantification: Terminate the reaction after 10 minutes with cold acetonitrile containing an internal standard. Analyze the formation of 1-hydroxymidazolam via LC-MS/MS.

-

Self-Validation (Z'-factor & Controls): Include Verapamil or Mibefradil as a positive TDI control and Fluconazole as a reversible (negative) control. The assay is only deemed valid if the Z'-factor between vehicle and positive control > 0.6. An

shift > 3-fold between the 0-min and 30-min pre-incubation indicates a significant TDI liability, necessitating structural modification (e.g., carboxylic acid bioisostere integration)[3].

Experimental workflow from catalytic amination to self-validating cell assays.

References

- BenchChem.

- ACS Publications. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.

- ACS Publications. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model. ACS Medicinal Chemistry Letters.

- Taylor & Francis. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

- Figshare. Lead Optimization of a 4‑Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry.

- Wikipedia. 4-Aminopyridine.

- RSC Publishing. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.

- U.S. Food and Drug Administration (FDA). AMPYRA® (dalfampridine) extended-release tablets, for oral use.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]

Advanced Exploratory Reactions of 5-Chloro-6-ethylpyridin-3-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized pyridine derivatives serve as critical structural motifs for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients. This technical whitepaper explores the synthetic utility and reactivity profiling of 5-Chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6) [1]. By dissecting the underlying causality of its electronic distribution, we provide researchers with optimized, self-validating protocols to selectively manipulate this dense heteroaromatic scaffold.

Structural Diagnostics and Reactivity Logic

To effectively functionalize 5-Chloro-6-ethylpyridin-3-amine, one must first analyze its electronic push-pull system[2]. The molecule features three primary functional zones, each governed by specific steric and electronic rules:

-

The 3-Amino Group (Nucleophilic Center) : This primary amine exerts a powerful

(mesomeric) effect, pushing electron density into the pyridine ring. It acts as the primary nucleophilic handle for amidation, reductive amination, and Buchwald-Hartwig amination. -

The 5-Chloro Group (Electrophilic Center) : Positioned meta to the pyridine nitrogen, this halogen does not benefit from the resonance stabilization of a Meisenheimer intermediate during nucleophilic attack[3]. Consequently, standard Nucleophilic Aromatic Substitution (S

Ar) is highly unfavorable compared to 2- or 4-chloropyridine isomers[3]. Cleavage of the robust C-Cl bond requires transition-metal catalysis (e.g., Palladium). -

The Pyridine Ring Core (Electrophilic Aromatic Substitution) : The strong electron-donating effect of the 3-NH₂ group supersedes the deactivating nature of the pyridine nitrogen, rendering the C2 and C4 positions susceptible to Electrophilic Aromatic Substitution (EAS), such as regioselective bromination.

Fig 1. Logical reactivity map isolating functional zones of 5-Chloro-6-ethylpyridin-3-amine.

Transition-Metal Catalyzed Functionalization (C-Cl Activation)

Because 5-chloropyridines lack the structural geometry necessary for S

Causality of Reagent Selection: To overcome the high dissociation energy of the C-Cl bond and the steric hindrance of the 6-ethyl substituent, standard catalysts like Pd(PPh₃)₄ are ineffective. We must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) coupled with Pd₂(dba)₃. XPhos accelerates oxidative addition and facilitates rapid reductive elimination, effectively preventing catalyst poisoning by the basic pyridine nitrogen[3].

Fig 2. Self-validating Suzuki-Miyaura experimental workflow for C-Cl functionalization.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This methodology utilizes internal control checkpoints to ensure reaction integrity.

-

Glovebox Preparation: Inside an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol). Reasoning: Pre-mixing the catalyst system in an anhydrous environment prevents irreversible oxidation of the electron-rich XPhos ligand.[3]

-

Substrate Addition: Add 5-Chloro-6-ethylpyridin-3-amine (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

-

Solvent & Thermal Activation: Remove the sealed flask from the glovebox. Inject anhydrous toluene (5 mL) under a positive pressure of argon. Heat the mixture strictly at 100-110 °C.

-

Analytical Checkpoint 1 (TLC): At 4 hours, perform a TLC (3:1 Hexanes/EtOAc). The disappearance of the starting material (typically R

≈ 0.4) and the emergence of a highly UV-active lower spot indicates successful C-C bond formation. -

Workup & Validation: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 x 10 mL). Purify via silica gel chromatography.

-

Analytical Checkpoint 2 (LC-MS): Analyze the purified product via LC-MS. Success is validated by the expected [M+H]⁺ mass and the absolute absence of the 3:1 ³⁵Cl/³⁷Cl isotope ratio cluster, confirming the successful displacement of the chlorine atom.

Nucleophilic Diversification at the 3-Amino Terminus

While the 3-amino group can undergo straightforward acylations to form amides, its real value lies in serving as an amine donor in secondary Buchwald-Hartwig aminations[4].

Causality of Chemoselectivity: When reacting 5-Chloro-6-ethylpyridin-3-amine with an external aryl bromide, one might fear intermolecular oligomerization (the 3-amino group of one molecule attacking the 5-chloro group of another). However, by selecting a catalyst that strongly prefers the weaker C-Br bond over the robust C-Cl bond (e.g., using Pd(OAc)₂ with BrettPhos at moderate temperatures), one can achieve 100% chemoselectivity at the amine without touching the intrinsic 5-chloro group.

Quantitative Reaction Parameters

To streamline scale-up and reaction planning, the following table summarizes the optimized empirical data parameters for the three primary exploratory vectors for this compound.

| Reaction Vector | Target Functionalization | Key Reagents & Catalyst System | Temp (°C) | Expected Time | Yield Range | Primary Analytical Validation |

| Cross-Coupling | Suzuki-Miyaura (C-Cl substitution) | Ar-B(OH)₂, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 100-110 °C | 12 - 16 h | 65 - 85% | ¹H NMR (Loss of C-Cl isotope pattern; new aromatic signals) |

| Amidation | N-Acylation (NH₂ substitution) | R-COCl, DIPEA, DMAP (cat.), DCM | 0 °C to RT | 2 - 4 h | 85 - 95% | LC-MS ([M+H]⁺ shift corresponding to acyl mass) |

| EAS | Regioselective Bromination (C2/C4) | NBS (1.05 eq), DMF, exclusion of light | 0 °C to RT | 1 - 2 h | 70 - 80% | ¹H NMR (Loss of solitary pyridine proton peak) |

Conclusion

5-Chloro-6-ethylpyridin-3-amine is an invaluable node in the synthesis of specialized heterocyclic libraries. The steric masking provided by the 6-ethyl group and the electronic deactivation of the 5-chloro position dictate that conventional S

References

- Title: 1354225-43-6 - 化源网 - cas号查询 | Source: chemsrc.

- Title: 3-Amino-5-chloropyridine - Benchchem | Source: benchchem.

- Title: Product Index - AA Blocks | Source: aablocks.

- Title: 5-chloro-6-ethylpyridin-3-amine | 1354225-43-6 - MilliporeSigma | Source: sigmaaldrich.

- Title: A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5 - Benchchem | Source: benchchem.

Sources

physical and chemical properties of 5-Chloro-6-ethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-6-ethylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, established chemical principles, and predictive models to offer a robust technical profile.

Molecular and Physicochemical Profile

5-Chloro-6-ethylpyridin-3-amine, with the CAS Number 1354225-43-6, is a heterocyclic amine containing a pyridine core. The presence of a chlorine atom, an ethyl group, and an amino group on the pyridine ring imparts a unique combination of electronic and steric properties that are of significant interest for its potential application as a scaffold or intermediate in the synthesis of bioactive molecules.

Table 1: Physicochemical Properties of 5-Chloro-6-ethylpyridin-3-amine and a Close Analog

| Property | 5-Chloro-6-ethylpyridin-3-amine | 5-Chloro-6-methylpyridin-3-amine (Analog) |

| Molecular Formula | C₇H₉ClN₂ | C₆H₇ClN₂ |

| Molecular Weight | 156.61 g/mol | 142.59 g/mol |

| CAS Number | 1354225-43-6 | 896161-13-0 |

| Appearance | Predicted to be a solid at room temperature | Solid[1][2] |

| Melting Point | No data available | No specific data found, but is a solid at room temperature |

| Boiling Point | No data available | 268.9 ± 35.0 °C at 760 mmHg (Predicted)[1] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF | No specific data, but likely soluble in organic solvents |

| InChI | 1S/C7H9ClN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 | 1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3[1][2] |

| InChIKey | HPZQJLAVYITIRE-UHFFFAOYSA-N | WOMATBULYGQEFL-UHFFFAOYSA-N[1][2] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A common strategy for the synthesis of aminopyridines involves the amination of a corresponding halopyridine. Given the structure of the target molecule, a potential synthetic route could start from a di-substituted pyridine precursor.

Caption: Proposed synthesis of 5-Chloro-6-ethylpyridin-3-amine.

Experimental Rationale: The chloro group at the 3-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 5-position due to the electronic effects of the pyridine nitrogen. The reaction would likely require elevated temperatures and pressures, or the use of a transition metal catalyst such as copper or palladium to facilitate the amination.

Chemical Reactivity

The reactivity of 5-Chloro-6-ethylpyridin-3-amine is dictated by its functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. It can also be a directing group in electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, often with the chloro substituent.

-

Chloro Group: The chlorine atom can be displaced by various nucleophiles via SNAr reactions, particularly if the ring is activated by electron-withdrawing groups. It also serves as a handle for transition metal-catalyzed cross-coupling reactions.

Analytical Characterization

A comprehensive analytical workflow is crucial for the unambiguous identification and purity assessment of 5-Chloro-6-ethylpyridin-3-amine.

Caption: Analytical workflow for 5-Chloro-6-ethylpyridin-3-amine.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine atom will be shifted downfield, while the carbons of the ethyl group will appear in the aliphatic region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C=N and C=C stretching of the pyridine ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for assessing the purity and quantifying 5-Chloro-6-ethylpyridin-3-amine.[3][4][5] Method development would involve optimizing the mobile phase/temperature program and column selection to achieve good separation from any impurities or starting materials.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Chloro-6-ethylpyridin-3-amine is not available, the safety precautions for closely related chloro-substituted aminopyridines should be followed.

-

Hazards: Similar compounds are often classified as harmful if swallowed, and can cause skin and eye irritation.[4][5] For the analogous 5-Chloro-6-methylpyridin-3-amine, some suppliers indicate it may cause severe skin burns and eye damage.[1]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the methyl analog, storage at 2-8°C and protection from light is recommended.[2]

Conclusion

5-Chloro-6-ethylpyridin-3-amine is a valuable building block for chemical synthesis, particularly in the development of new pharmaceutical agents. Although specific experimental data for this compound is sparse, its physicochemical properties, reactivity, and analytical profile can be reliably inferred from its structure and comparison with closely related analogs. This guide provides a solid foundation for researchers and scientists working with this and similar substituted pyridines.

References

A comprehensive list of references is not possible as no direct scientific literature for "5-Chloro-6-ethylpyridin-3-amine" was found in the provided search results. The information in this guide is synthesized from data on analogous compounds and general chemical principles. The citations provided throughout the text refer to the search results that informed the predictions and comparisons.

Sources

A Comprehensive Technical Guide to 5-Chloro-6-ethylpyridin-3-amine: Synthesis, Characterization, and Procurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Chloro-6-ethylpyridin-3-amine, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a representative synthetic pathway, and robust analytical methods for quality control. Furthermore, a curated list of potential suppliers is provided to facilitate its procurement for research and development purposes. This guide is intended to be a valuable resource for scientists and professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of heterocyclic chemistry, with their derivatives forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the pyridine ring allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity and pharmacokinetic profile. 5-Chloro-6-ethylpyridin-3-amine, with its distinct substitution pattern, offers a versatile scaffold for the synthesis of a new generation of targeted therapies. Its strategic combination of a reactive amine group, a directing chloro substituent, and a lipophilic ethyl group makes it an attractive starting material for creating diverse chemical libraries.

The Chemical Abstracts Service (CAS) has assigned the number 1354225-43-6 to 5-Chloro-6-ethylpyridin-3-amine, ensuring its unambiguous identification in scientific literature and chemical databases.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in chemical synthesis and drug development. These properties influence reaction kinetics, solubility, and ultimately, the biological behavior of its derivatives.

| Property | Value | Source |

| CAS Number | 1354225-43-6 | [1] |

| Molecular Formula | C₇H₉ClN₂ | Inferred |

| Molecular Weight | 156.62 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | General Chemical Knowledge |

| InChI Key | HPZQJLAVYITIRE-UHFFFAOYSA-N | [1] |

Synthesis of 5-Chloro-6-ethylpyridin-3-amine: A Representative Pathway

While multiple synthetic routes to substituted pyridines exist, a common and effective strategy involves the construction of the pyridine ring through a multi-step sequence. Below is a detailed, representative protocol for the synthesis of 5-Chloro-6-ethylpyridin-3-amine.

Synthetic Workflow Diagram

Sources

Molecular Profiling and Therapeutic Targeting of 5-Chloro-6-ethylpyridin-3-amine Derivatives: A Technical Guide for Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists. Content Scope: Rational drug design, structural deconstruction, and self-validating pharmacological protocols for pyridine-3-amine derivatives.

Pharmacophore Deconstruction & Electronic Properties

In modern medicinal chemistry, aminopyridines represent a highly privileged class of low-molecular-weight building blocks[1]. Specifically, 5-Chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6) acts as a highly modular, trifunctional scaffold. Rather than relying on brute-force screening, optimizing derivatives from this core relies on manipulating three distinct steric and electronic vectors:

-

The 3-Amino Vector (Linker/Hinge Interaction): The primary amine serves as the primary synthetic handle (typically converted to an amide, urea, or secondary amine). In kinase targets, this nitrogen acts as a crucial hydrogen bond donor/acceptor pair with the peptide backbone[2].

-

The 5-Chloro Vector (Halogen Bonding & Hydrophobicity): The electron-withdrawing chlorine atom lowers the

of the pyridine nitrogen, improving membrane permeability. Furthermore, its polarizability allows for orthogonal halogen bonding deep within hydrophobic sub-pockets. -

The 6-Ethyl Vector (Steric Shielding): Located ortho to the pyridine nitrogen, the ethyl group sterically shields the basic center, modulating its interaction with bulk solvent and directing the conformational geometry of the entire molecule when bound to biological receptors.

Through rational derivatization, this scaffold can be aggressively tuned to engage two major, historically validated biological target classes: The Kinome (via ATP-competitive inhibition) and Neuronal Receptors (via nAChR modulation) .

Biological Target Pathway I: The Kinome (ATP-Site Inhibition)

Aminopyridine derivatives are classic "hinge-binders" in ATP-competitive kinase inhibitors. The pyridine-3-amine moiety structurally mimics the adenine ring of ATP. When derivatized into an amide, the compound anchors itself to the kinase hinge region, while the 5-chloro and 6-ethyl groups plunge into the adjacent hydrophobic "gatekeeper" pockets (e.g., in PI3K, BTK, or Mps1/TTK) to confer isoform selectivity[2].

Fig 1: Mechanistic workflow of kinase target engagement by the pyridine-3-amine pharmacophore.

Step-by-Step Methodology: Self-Validating TR-FRET Kinase Profiling

To accurately measure the

-

Causality Check: We deliberately set the ATP concentration strictly at the apparent

for each specific kinase. Running at

Protocol:

-

Reagent Preparation: Prepare Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Ensure the addition of 2 mM DTT immediately before use to prevent receptor oxidation.

-

Compound Dilution: Serially dilute the 5-Chloro-6-ethylpyridin-3-amine derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate. Self-Validation: Include a known reference inhibitor (e.g., Staurosporine) to continuously monitor the plate's

factor. A -

Kinase Reaction: Add the target kinase (e.g., BTK or Mps1) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the ATP site.

-

Initiation: Add ATP at the predetermined

to initiate the reaction. Incubate for 60 minutes. -

Detection & Quenching: Add EDTA (to chelate Mg²⁺ and immediately halt the reaction) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.

-

Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to map the dose-response curve.

Biological Target Pathway II: Neuronal nAChR Modulation

Beyond kinases, halogenated pyridines are hallmark pharmacophores for central nervous system (CNS) targets, particularly the

Fig 2: Downstream pharmacological signaling induced by halopyridine binding at neuronal nAChRs.

Step-by-Step Methodology: Self-Validating Radioligand Displacement Assay

To validate targeting of the

-

Causality Check: We use

-cytisine rather than

Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue (rich in

) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet. -

Incubation: In a 96-well deep-well plate, combine 150 µg of membrane protein, 1 nM

-cytisine, and varying concentrations of the 5-Chloro-6-ethylpyridin-3-amine derivative. -

Self-Validation (NSB Control): In at least three wells, add 10 µM unlabelled nicotine. This saturates all specific binding sites. Any remaining radioactivity represents Non-Specific Binding (NSB). True specific binding is defined strictly as (Total Binding - NSB).

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

-

Wash & Counting: Wash filters three times with 3 mL ice-cold buffer. Transfer to vials, add scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter. Use the Cheng-Prusoff equation to convert

to

Quantitative SAR & Target Selectivity

Modifications to the 5- and 6-positions strictly dictate whether the molecule biases toward Kinase inhibition or nAChR modulation. The table below outlines a structural matrix comparing the biological impacts of substitution patterns based on target affinity.

| Core Scaffold Modification | R1 (Position 5) | R2 (Position 6) | Kinase (e.g., TTK) | Neuronal | Resultant Pharmacological Bias |

| Native Scaffold | -Cl | -Ethyl | 45 | 112 | Dual Modulator |

| De-halogenated | -H | -Ethyl | 320 | >1000 | Weak Kinase Affinity |

| Steric Reduction | -Cl | -Methyl | 28 | 85 | High Affinity Dual Modulator |

| Electronegative Shift | -F | -Ethyl | 15 | 450 | Kinase Selective Inhibitor |

Data Synthesis Insight: The retention of the 5-chloro atom is virtually mandatory for potent nAChR binding due to required halogen-protein interactions. Conversely, substitution with a highly electronegative fluorine tightens the kinase hinge-binding hydrogen bond network, rendering the molecule heavily biased toward the kinome over neuroreceptors.

References

-

2-Aminopyridine – an unsung hero in drug discovery Source: Chemical Communications (RSC Publishing) URL:[Link]

-

A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity Source: Bioorganic & Medicinal Chemistry (PubMed/Elsevier) URL:[Link]

-

ABT-594[(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

-

Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-6-ethylpyridin-3-amine

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics. Their utility stems from a unique combination of properties: the nitrogen atom can act as a hydrogen bond acceptor, improve aqueous solubility, and provide a handle for modulating the electronic and steric properties of the molecule. 5-Chloro-6-ethylpyridin-3-amine is a novel compound of interest within this class, representing a potential building block for new chemical entities (NCEs).

The journey from a promising hit compound to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability and complicate formulation development, while instability can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf life.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Chloro-6-ethylpyridin-3-amine. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By establishing a robust, self-validating system of analysis, we can build a data package that accelerates decision-making and de-risks progression into later-stage development.

Section 1: Physicochemical and Structural Characterization

A foundational understanding of the molecule's intrinsic properties is paramount. As 5-Chloro-6-ethylpyridin-3-amine is a novel entity, direct experimental data is not widely available. Therefore, we will reference data from the closely related analog, 5-chloro-6-methylpyridin-3-amine, to establish a baseline for expected properties.

Table 1: Physicochemical Properties of the Analog 5-Chloro-6-methylpyridin-3-amine

| Property | Value | Source |

| CAS Number | 896161-13-0 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95-97% | [1] |

| Storage Conditions | 2-8°C, protect from light, store under inert atmosphere |

The replacement of a methyl group with an ethyl group in the target compound is expected to slightly increase the molecular weight and lipophilicity, which may marginally decrease aqueous solubility.

Ionization Constant (pKa) - The Key to pH-Dependent Behavior

The aminopyridine scaffold contains two basic nitrogen atoms: the amino group (anilinic nitrogen) and the pyridine ring nitrogen. The interplay of their basicities, influenced by the electron-withdrawing chloro group and the electron-donating ethyl group, will dictate the molecule's charge state across the physiological pH range. Predicting the pKa is crucial for designing relevant solubility and stability studies. Theoretical studies on substituted aminopyridines show that halogen substituents tend to decrease the pKa (reduce basicity).[2] Based on similar structures, we can anticipate two pKa values, with the pyridine nitrogen being more basic than the exocyclic amino group. An accurate experimental determination via potentiometric titration or UV-spectroscopy is a critical first step.

Caption: Predicted ionization states of 5-Chloro-6-ethylpyridin-3-amine.

Section 2: Aqueous Solubility Assessment

Aqueous solubility is a master variable that impacts everything from the reliability of in vitro assays to in vivo absorption. We must distinguish between two key measurements: kinetic and thermodynamic solubility.[3]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate. It is a high-throughput assay ideal for early discovery to rank-order compounds.[4]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period.[4] It is the "gold standard" measurement required for later-stage development and formulation.[3]

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol provides a rapid assessment of solubility across a pH range relevant to the gastrointestinal tract.

Causality: The use of a DMSO stock is standard in high-throughput screening (HTS), and this method mimics that workflow to identify potential liabilities early. Nephelometry (light scattering) is a direct and fast method for detecting precipitate formation.[4]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Chloro-6-ethylpyridin-3-amine in 100% DMSO.

-

Buffer Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate gastric and intestinal conditions.

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate volume of each buffer.

-

Compound Addition: Using a liquid handler, add the DMSO stock solution to the buffers to achieve a final DMSO concentration of ≤2% and a range of theoretical compound concentrations (e.g., 1 to 200 µM).

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Read the plate using a nephelometer to measure light scattering. The concentration at which the signal significantly deviates from the baseline is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility by "Shake-Flask" Method

This protocol determines the equilibrium solubility, providing a definitive value for biopharmaceutical classification and formulation strategies.

Causality: The "shake-flask" method is the reference standard for thermodynamic solubility.[3] By adding an excess of solid compound and allowing it to equilibrate for an extended period (24-72 hours), we ensure the system reaches a true equilibrium, reflecting the solubility of the most stable crystalline form.[3] Quantification by a validated HPLC-UV method ensures accuracy and specificity.

Caption: Thermodynamic solubility ("Shake-Flask") experimental workflow.

Methodology:

-

Sample Preparation: Add an excess amount of solid 5-Chloro-6-ethylpyridin-3-amine (enough to ensure undissolved solid remains at equilibrium) to several glass vials.

-

Buffer Addition: Add a precise volume of relevant aqueous buffers (e.g., pH 2.0, 7.4, and purified water) to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[3]

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved particles.

-

Quantification: Dilute the filtrate with mobile phase and analyze using a validated HPLC-UV method (see Section 4) against a standard curve of known concentrations.

Table 2: Example Summary of Aqueous Solubility Data

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | 7.4 | 25 | [Experimental Value] |

| Thermodynamic | 2.0 | 37 | [Experimental Value] |

| Thermodynamic | 7.4 | 37 | [Experimental Value] |

Section 3: Stability Profiling

A comprehensive stability profile is non-negotiable for regulatory submission. We will employ forced degradation (stress testing) studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] The goal is to identify likely degradation pathways, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[7][8] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels without being overly complex.[7]

Experimental Protocol: Forced Degradation Studies

Causality: These stress conditions are chosen to mimic the extremes the compound might encounter during manufacturing, storage, and administration, covering hydrolysis, oxidation, and energy-induced degradation.[7][9]

Methodology: A single batch of 5-Chloro-6-ethylpyridin-3-amine is subjected to the following conditions.[6] A control sample (stored at -20°C) is kept for comparison.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60°C for 24 hours.

-

Rationale: Simulates acidic environments (e.g., the stomach) and acid-catalyzed degradation.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C for 24 hours.

-

Rationale: Simulates alkaline environments and base-catalyzed degradation.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.[7]

-

Rationale: Tests susceptibility to oxidation, a common degradation pathway.

-

-

Thermal Degradation:

-

Condition: Solid compound stored at 80°C for 7 days.

-

Rationale: Assesses the intrinsic stability of the solid form at elevated temperatures.

-

-

Photostability:

-

Condition: Expose the solid compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[8]

-

Rationale: Identifies light-sensitive liabilities, which informs packaging requirements.

-

Following exposure, samples are quenched (if necessary), diluted, and analyzed by a stability-indicating HPLC method (Section 4). The peak area of the parent compound is compared to the control to calculate the percentage of degradation.

Caption: Workflow for forced degradation (stability) studies.

Table 3: Example Summary of Forced Degradation Data

| Stress Condition | Time | % Parent Remaining | Observations |

| 0.1 M HCl, 60°C | 24h | [Experimental Value] | [e.g., 2 major degradants] |

| 0.1 M NaOH, 60°C | 24h | [Experimental Value] | [e.g., No significant degradation] |

| 3% H₂O₂, RT | 24h | [Experimental Value] | [e.g., 1 major degradant] |

| Thermal (Solid), 80°C | 7d | [Experimental Value] | [e.g., Stable] |

| Photolytic (ICH Q1B) | - | [Experimental Value] | [e.g., Slight discoloration] |

Section 4: Core Analytical Methodology: Stability-Indicating HPLC-UV

The backbone of both solubility and stability assessment is a robust, validated analytical method. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for this type of analysis due to its ability to separate polar and non-polar compounds and the strong UV absorbance of the aromatic pyridine ring.[10][11]

Causality: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and impurities. The method must be validated for specificity by demonstrating that the peaks for known degradants (from forced degradation studies) are well-resolved from the parent peak.

Protocol: RP-HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.[10]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). A gradient elution is necessary to ensure separation of the polar parent compound from potentially more non-polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C to ensure reproducibility.[12]

-

Injection Volume: 10 µL.

-

Detection: UV at a wavelength of maximum absorbance (λmax), likely around 250-280 nm, to be determined by a UV scan.[13]

-

Standard Preparation: Prepare a stock solution of 5-Chloro-6-ethylpyridin-3-amine in the mobile phase or a compatible solvent.[12] Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate peak purity of the parent compound in the presence of its forced degradants using a photodiode array (PDA) detector.

Conclusion and Forward Look

This guide outlines a scientifically rigorous and self-validating approach to characterizing the solubility and stability of 5-Chloro-6-ethylpyridin-3-amine. By systematically evaluating its pH-dependent solubility, its degradation pathways under ICH-prescribed stress conditions, and developing a robust analytical method, researchers can build a comprehensive data package. This information is not merely a set of parameters; it is a predictive tool that informs critical decisions in the drug development pipeline, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. The successful execution of these studies provides the foundational confidence needed to advance a promising molecule toward its therapeutic potential.

References

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Caballero, N. A., Melendez, F. J., Muñoz-Caro, C., & Niño, A. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical chemistry, 124(2), 155–160. [Link]

-

Inna, K. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmanecia. [Link]

-

Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

ICH. (n.d.). Q1A - Q1F Stability. ICH Quality Guidelines. [Link]

-

European Medicines Agency. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

-

ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

-

BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Singh, S., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-303. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Varnek, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2). [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Butkiewicz, M., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 62(13), 3267–3277. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Scilit. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

Sicho, M., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2335. [Link]

-

DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

-

ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

-

EPA. (2025, October 15). 2-Amino-5-chloro-3-methylpyridine Properties. CompTox Chemicals Dashboard. [Link]

Sources

- 1. 5-chloro-6-methylpyridin-3-amine | 896161-13-0 [sigmaaldrich.com]

- 2. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raytor.com [raytor.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. ICH Official web site : ICH [ich.org]

- 6. database.ich.org [database.ich.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpsonline.com [ajpsonline.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Methodological & Application

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

An Application Guide for the Synthesis of N-Substituted 6-Ethylpyridin-3-amines

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its significance is particularly pronounced in pharmaceutical and medicinal chemistry, where aryl and heteroaryl amine moieties constitute the core of countless therapeutic agents.[4] The reaction's broad substrate scope and functional group tolerance have supplanted classical, often harsher, methods for C-N bond formation, enabling the synthesis of complex molecular architectures with greater efficiency.[1]

This guide focuses on a specific, yet representative, application: the amination of 5-Chloro-6-ethylpyridin-3-amine. The synthesis of substituted pyridin-3-amines is of considerable interest in drug discovery. However, the use of a heteroaromatic chloride as a substrate introduces specific challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[5] Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][6][7][8]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven troubleshooting strategies for successfully executing the Buchwald-Hartwig amination of this challenging substrate class.

The Catalytic Cycle: A Mechanistic Blueprint

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key elementary steps.[1][9][10][11]

-

Catalyst Activation: The reaction typically begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species, or a pre-formed Pd(0) complex is used directly.

-

Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the aryl-chloride bond of 5-Chloro-6-ethylpyridin-3-amine. This step is often the rate-limiting step for less reactive aryl chlorides and is critically influenced by the choice of ligand.[5]

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species, thus closing the catalytic cycle.[1][10]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Dissecting the Reaction: A Guide to Parameter Selection

The success of the amination of an electron-rich chloro-pyridine hinges on the judicious selection of several key parameters. The rationale behind these choices is summarized below.

| Parameter | Recommended Choice | Rationale & Key Considerations |

| Palladium Source | Palladium Pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4) | Well-defined pre-catalysts provide a reliable and reproducible source of the active Pd(0) species, leading to more consistent results compared to generating the catalyst in situ from sources like Pd(OAc)₂. This is crucial for challenging substrates.[5][6][12] |

| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos, XPhos) | These ligands are essential for activating the strong C-Cl bond. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.[5][13][14] They also outcompete the pyridine nitrogen, preventing catalyst deactivation.[4][7][8] |

| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required to efficiently deprotonate the coordinated amine without competing in side reactions. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but may require higher temperatures or catalyst loadings.[5] |

| Solvent | Toluene, 1,4-Dioxane, or THF | Aprotic solvents are necessary. They must be anhydrous and rigorously degassed to prevent catalyst oxidation and protodehalogenation side reactions.[5][6][15] |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required to provide the necessary activation energy for the oxidative addition of the C-Cl bond, which is often the slowest step in the catalytic cycle.[5][6] |

Experimental Protocol: Amination of 5-Chloro-6-ethylpyridin-3-amine

This protocol provides a generalized procedure. Optimization of stoichiometry, temperature, and reaction time may be required for specific amine coupling partners.

Materials and Reagents:

-

5-Chloro-6-ethylpyridin-3-amine (1.0 equiv)

-

Amine coupling partner (1.2 - 1.5 equiv)

-

Palladium Pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

-

RuPhos ligand (1.5 - 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.0 equiv)

-

Anhydrous, degassed Toluene (or 1,4-Dioxane)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Reaction Setup & Execution (Strictly under Inert Atmosphere):

-

Glassware Preparation: Oven-dry all glassware and cool under a stream of inert gas.

-

Inert Atmosphere: Assemble the Schlenk flask, seal with a septum, and connect to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely oxygen-free environment.[6][16]

-

Charging Reagents: Under a positive flow of inert gas, add the 5-Chloro-6-ethylpyridin-3-amine, the palladium pre-catalyst, the phosphine ligand, and the sodium tert-butoxide to the flask.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. Finally, add the amine coupling partner (neat if liquid, or as a solution in the reaction solvent) via syringe.[17]

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.[2][6][18]

Work-up and Purification:

-

Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired N-substituted 6-ethylpyridin-3-amine. It is often beneficial to first filter the crude reaction mixture through a short plug of Celite or silica to remove the bulk of the palladium residues before concentration and chromatography.[2][19]

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be flammable and toxic. Handle them in a well-ventilated fume hood and avoid creating dust. Keep away from heat and sources of ignition.[20]

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. They should be stored and handled under an inert atmosphere.[16][21] Avoid skin and eye contact.

-

Strong Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Handle with appropriate PPE (gloves, safety glasses) in a dry environment.

-

Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood and avoid inhalation or skin contact.

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, when performing this reaction.[21]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Caption: A systematic workflow for troubleshooting low-yield reactions.

| Common Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation by oxygen or water.[5][6] 2. Insufficient temperature for C-Cl oxidative addition.[5] 3. Suboptimal ligand or base for the specific substrate. | 1. Ensure all solvents are rigorously degassed and reagents are anhydrous. Use a glovebox or proper Schlenk technique.[6] 2. Increase the reaction temperature, typically to 100-110 °C. 3. Screen a panel of bulky, electron-rich phosphine ligands and consider a stronger base if applicable. |

| Hydrodehalogenation | Presence of trace water or other protic impurities, which can act as a proton source to intercept the Pd(II) intermediate.[5] | Scrupulously dry all reagents, solvents, and glassware. Using a slight excess of the amine (1.2-1.5 equiv) can also help favor the desired amination pathway.[5] |

| Formation of Palladium Black | Catalyst decomposition and aggregation. This can be caused by exposure to oxygen, excessively high temperatures, or an insufficient ligand-to-palladium ratio to stabilize the active Pd(0) species.[6][16] | 1. Improve inert atmosphere techniques.[16] 2. Consider lowering the reaction temperature slightly. 3. Ensure the correct ligand-to-palladium ratio is used; sometimes a slight excess of ligand is beneficial. |

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

-

Krska, S. W., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 433-441. [Link]

-

Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson+. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Shen, Q., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 130(22), 7174–7187. [Link]

-

Fors, B. P., & Buchwald, S. L. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(40), 13312-13313. [Link]

-

Nykaza, T. V., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ACS Catalysis, 10(22), 13362-13369. [Link]

-

Nykaza, T. V., et al. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10(22), 13362–13369. [Link]

-

Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(3), 19414–19424. [Link]

-

Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Wikipedia. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. [Link]

-

MacKinnon, S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

-

Nolan, S. P., & Organ, M. G. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Angewandte Chemie International Edition, 50(12), 2766-2770. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. reddit.com [reddit.com]

- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 14. entegris.com [entegris.com]

- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 20. honrel.com [honrel.com]

- 21. fishersci.fr [fishersci.fr]

Application Note: Strategies for the Successful Amide Coupling of 5-Chloro-6-ethylpyridin-3-amine

Abstract

Amide bond formation is one of the most critical reactions in drug discovery and medicinal chemistry.[1] However, coupling electronically deficient or sterically hindered substrates often presents significant challenges, leading to low yields and side product formation.[1][2] This application note provides a detailed guide for researchers on performing amide coupling reactions with 5-Chloro-6-ethylpyridin-3-amine, a challenging electron-deficient heteroaromatic amine. We will explore the underlying chemical principles, compare various coupling protocols, and provide step-by-step procedures to enable successful and efficient synthesis.

Introduction: The Challenge of Electron-Deficient Amines

The nucleophilicity of an amine is paramount for a successful amide coupling reaction. In the case of 5-Chloro-6-ethylpyridin-3-amine, the amine's reactivity is significantly diminished due to the cumulative electron-withdrawing effects of both the pyridine ring nitrogen and the adjacent chloro-substituent. This reduced nucleophilicity makes the reaction sluggish and requires carefully selected, highly potent activating agents to drive the reaction to completion.[1] Standard coupling conditions that are effective for simple aliphatic or electron-rich aromatic amines often fail or provide unsatisfactory results with substrates like this.[1][2]

The General Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that involves the elimination of water. Since this process is kinetically slow, the carboxylic acid must first be "activated" by a coupling reagent. This transforms the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.[3]

Caption: General mechanism of amide bond formation.

Selecting the Optimal Coupling Reagent

For challenging substrates like 5-Chloro-6-ethylpyridin-3-amine, the choice of coupling reagent is the most critical parameter. Reagents are broadly classified into carbodiimide, phosphonium, and uronium/aminium types.

-

Carbodiimides (e.g., EDC, DCC): While common, these often require additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form an active ester, suppress side reactions, and minimize racemization.[4][5] For electron-deficient amines, the EDC/HOAt combination is generally superior to EDC/HOBt.

-

Phosphonium Salts (e.g., PyBOP, BOP): These are highly effective but generate carcinogenic HMPA as a byproduct (in the case of BOP). PyBOP is a safer alternative.

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most powerful coupling reagents available and are often the first choice for difficult couplings.[3][6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly well-suited for this application due to its high reactivity and rapid reaction times.[3][7] It forms a highly reactive OAt-active ester in situ.[7][8]

Comparative Overview of Recommended Reagents

| Reagent System | Base | Solvent | Pros | Cons |

| HATU | DIPEA, Et₃N | DMF, NMP | High reactivity, fast, low racemization.[3] Ideal for difficult couplings. | Higher cost, byproduct removal can be tricky.[6] |

| EDC / HOAt | DIPEA, NMM | DMF, DCM | Cost-effective, good for many systems. | Less reactive than HATU, may require longer reaction times or heat. |

| Isobutyl Chloroformate | NMM, Et₃N | THF, DCM | Forms a highly reactive mixed anhydride. | Requires low temperatures, risk of side reactions if not controlled. |

Abbreviations: DIPEA (N,N-Diisopropylethylamine), Et₃N (Triethylamine), NMM (N-Methylmorpholine), DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane), THF (Tetrahydrofuran).

Detailed Experimental Protocols

Here we provide step-by-step protocols for the amide coupling of a generic carboxylic acid with 5-Chloro-6-ethylpyridin-3-amine.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for this challenging amine due to HATU's superior reactivity.[3][7]

Materials:

-

Carboxylic Acid (1.0 eq)

-

5-Chloro-6-ethylpyridin-3-amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

-

Add 5-Chloro-6-ethylpyridin-3-amine (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

-

In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOAt

This protocol is a viable alternative to HATU, though it may require longer reaction times or gentle heating.

Materials:

-

Carboxylic Acid (1.0 eq)

-

5-Chloro-6-ethylpyridin-3-amine (1.1 eq)

-

EDC·HCl (1.5 eq)

-

HOAt (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF or DCM

Procedure:

-

To a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOAt (1.5 eq), and 5-Chloro-6-ethylpyridin-3-amine (1.1 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Add EDC·HCl (1.5 eq) portion-wise to the cold solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Work-up: Dilute the mixture with ethyl acetate or DCM. Wash with 1M HCl (if the product is stable), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Experimental Workflow and Troubleshooting

A systematic approach is key to successful synthesis and troubleshooting.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. youtube.com [youtube.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

Application Note: Advanced Recrystallization Protocol for 5-Chloro-6-ethylpyridin-3-amine

Introduction and Chemical Context

The compound 5-chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Purifying this molecule from crude synthetic mixtures (often containing regioisomers, residual metal catalysts, or over-chlorinated byproducts) is notoriously challenging.

The complexity arises from its amphiphilic molecular architecture. The pyridine nitrogen and primary amine at the 3-position impart basicity and hydrogen-bonding capacity (both donor and acceptor), whereas the 5-chloro and 6-ethyl substituents create significant lipophilic bulk and steric hindrance. When developing a purification protocol, conventional aqueous workups often result in emulsions, while single-solvent recrystallizations frequently lead to "oiling out" (liquid-liquid phase separation) rather than true crystallization. This guide details a highly robust, self-validating Solvent/Anti-Solvent Recrystallization protocol designed to isolate analytical-grade material.

Rationale for Solvent Selection (Causality & Thermodynamics)

The selection of the solvent system is the primary thermodynamic driver of successful recrystallization. Recent thermodynamic studies on structurally related aminopyridines demonstrate that these molecules exhibit optimal, highly temperature-dependent solubility in moderately polar, hydrogen-bond-accepting solvents (such as acetates and amides), while exhibiting near-zero solubility in saturated aliphatic hydrocarbons .

To leverage this thermodynamic profile:

-

The Primary Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) is selected because its dipole perfectly solvates the polar amine and pyridine core at elevated temperatures (60–65 °C).

-

The Anti-Solvent (Heptane or Hexanes): Heptane acts as a selective anti-solvent. By gradually adding heptane to the hot EtOAc solution, the bulk dielectric constant is lowered. This forces the lipophilic ethyl and chloro groups to interact with one another, nucleating a highly ordered crystal lattice that excludes polar impurities .

Physicochemical Properties & Solubility Data

| Parameter | Value / Description |

| Compound Name | 5-Chloro-6-ethylpyridin-3-amine |

| CAS Number | 1354225-43-6 |

| Molecular Weight | 156.61 g/mol |

| Functional Groups | Primary amine (-NH₂), Pyridine ring, Aryl chloride (-Cl), Ethyl (-CH₂CH₃) |

| Favorable Solvents (Hot) | Ethyl Acetate, Toluene, Methanol, Ethanol |

| Effective Anti-Solvents | Heptane, Hexane, Cyclohexane |

| Target Recrystallization System | Ethyl Acetate / Heptane (Mixed Solvent System) |

Workflow Visualization

Workflow for the ethyl acetate/heptane recrystallization of 5-chloro-6-ethylpyridin-3-amine.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase includes conditional checks to ensure the physical chemistry is functioning as intended, preventing product loss.

Phase 1: Saturation and Hot Dissolution

-

Weigh the Crude: Transfer a known mass (e.g., 10.0 g) of crude 5-chloro-6-ethylpyridin-3-amine into a multi-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Solvent Addition: Add a minimal volume (approximately 3–5 mL per gram of crude) of Ethyl Acetate (EtOAc) .

-

Heating: Submerge the flask in a heating mantle or oil bath set to 65 °C. Stir aggressively (500 RPM).

-

Causality: Heating strictly below the boiling point of EtOAc (77 °C) prevents solvent flashing while utilizing the maximum thermal solubility capacity of the aminopyridine core .

-

Phase 2: Hot Filtration (Critical for Catalyst Removal)

-

Prepare Apparatus: Pre-heat a fluted filter paper and a glass funnel in an oven at 70 °C to prevent premature crystallization in the stem.

-

Gravity Filtration: Rapidly filter the hot EtOAc solution into a clean, pre-weighed Erlenmeyer flask maintained at 65 °C.

-

Causality: Aminopyridine syntheses often utilize iron or palladium reductions. Residual inorganic salts or catalyst dust will act as premature nucleation sites, causing rapid, chaotic precipitation that traps impurities inside the crystal lattice.

-

Phase 3: Anti-Solvent Addition and Regulated Nucleation

-

Titration of Anti-Solvent: While stirring the hot filtrate at 60–65 °C, begin adding Heptane dropwise via an addition funnel.

-

The Cloud Point (Self-Validation): Continue addition until the solution develops a faint but persistent opalescence (cloudiness) that does not disappear with stirring.

-